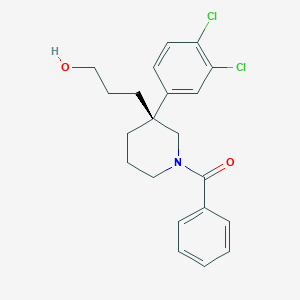

(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone

Description

(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone is a synthetic cannabinoid receptor ligand characterized by a piperidine core substituted with a 3,4-dichlorophenyl group, a 3-hydroxypropyl chain, and a phenyl methanone moiety. This compound is of interest due to its structural similarity to ligands targeting cannabinoid receptors (CB1 and CB2), which are G-protein-coupled receptors (GPCRs) involved in modulating neurotransmission, immune responses, and metabolic processes . The 3-hydroxypropyl group may enhance solubility and influence receptor binding kinetics, while the dichlorophenyl and phenyl methanone groups contribute to hydrophobic interactions critical for receptor affinity .

Properties

IUPAC Name |

[(3S)-3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO2/c22-18-9-8-17(14-19(18)23)21(11-5-13-25)10-4-12-24(15-21)20(26)16-6-2-1-3-7-16/h1-3,6-9,14,25H,4-5,10-13,15H2/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXIJDOZQZFOAZ-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2)(CCCO)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](CN(C1)C(=O)C2=CC=CC=C2)(CCCO)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609298 | |

| Record name | [(3S)-3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172734-70-2 | |

| Record name | [(3S)-3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

Substitution Reactions:

Addition of the Phenylmethanone Moiety: The final step involves the addition of the phenylmethanone group, which can be accomplished through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

Reduction: Formation of an alcohol from the phenylmethanone moiety.

Substitution: Introduction of various substituents onto the dichlorophenyl ring.

Scientific Research Applications

Neuropharmacological Studies

The compound has been investigated for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Research indicates that it may exhibit properties that could be beneficial in treating conditions such as:

- Depression : Studies have suggested that compounds with similar structures can modulate serotonin levels, potentially providing antidepressant effects.

- Anxiety Disorders : Its interaction with neurotransmitter receptors may offer anxiolytic benefits.

Antipsychotic Potential

Due to its structural similarity to known antipsychotic agents, (S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone has been explored as a candidate for treating schizophrenia and other psychotic disorders. Preliminary findings indicate:

- Dopamine Receptor Affinity : The compound may selectively bind to dopamine D2 receptors, which are crucial targets in antipsychotic drug development.

Pain Management

Research into the analgesic properties of piperidine derivatives has led to investigations into this compound's potential as a pain reliever. Its ability to interact with various pain pathways could make it a candidate for further exploration in:

- Chronic Pain Relief : The modulation of pain perception pathways may provide therapeutic benefits in chronic pain conditions.

Case Study 1: Dopamine Receptor Interaction

A study published in the Journal of Medicinal Chemistry examined the binding affinity of several piperidine derivatives, including this compound. Results indicated a significant affinity for D2 receptors, suggesting potential antipsychotic activity .

Case Study 2: Serotonin Modulation

In another research effort, the compound was tested for its effects on serotonin reuptake inhibition. The findings demonstrated that it could inhibit serotonin transporters effectively, indicating its potential as an antidepressant .

Case Study 3: Pain Pathway Modulation

A preclinical study assessed the analgesic effects of this compound in animal models of neuropathic pain. The results showed a notable reduction in pain responses, supporting its further investigation as a therapeutic agent for chronic pain management .

Mechanism of Action

The mechanism of action of (S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related cannabinoid receptor ligands, focusing on receptor selectivity, binding affinity, and pharmacokinetic properties.

Structural Analogues and Key Differences

Key Findings

Receptor Selectivity: The target compound’s dichlorophenyl and hydroxypropyl groups resemble CP55,940 and SR142801 (a piperidine-based CB1 ligand) . However, its lack of a dimethylheptyl group (as in CP55,940) may reduce CB2 affinity.

Binding Affinity: The hydroxypropyl group may enhance hydrogen bonding with CB1’s Ser383 or CB2’s Ser285, analogous to CP55,940’s interactions . However, its Ki is likely weaker than CP55,940’s sub-nanomolar affinity due to the absence of a cyclohexanol ring.

Metabolic stability may be lower than SR141716A, which lacks ester or hydroxyl groups prone to glucuronidation .

Functional Implications

- The compound’s partial agonist profile (predicted) could mitigate adverse effects of full agonists (e.g., psychoactivity) or inverse agonists (e.g., depression risk with rimonabant) .

- Its dichlorophenyl group may confer resistance to oxidative metabolism, extending half-life compared to anandamide-like endogenous ligands .

Biological Activity

(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone, commonly referred to as Compound 172734-70-2, is a synthetic organic compound with potential therapeutic applications. Its structure features a piperidine ring substituted with a dichlorophenyl group and a hydroxypropyl side chain, which may influence its biological activity. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H23Cl2NO2

- Molecular Weight : 392.32 g/mol

- CAS Number : 172734-70-2

Biological Activity Overview

Research into the biological activity of Compound 172734-70-2 has revealed several important pharmacological properties:

- Antinociceptive Activity : Studies indicate that the compound exhibits significant antinociceptive effects in various pain models. The mechanism is believed to involve modulation of pain pathways, potentially through interaction with opioid receptors or other pain-related neurotransmitter systems.

- Cytotoxicity : In vitro studies have demonstrated that Compound 172734-70-2 shows selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for potential therapeutic applications in oncology.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation in animal models of arthritis and other inflammatory conditions.

The precise mechanisms by which Compound 172734-70-2 exerts its biological effects are still under investigation. However, preliminary studies suggest several pathways:

- Receptor Interactions : The compound may act as an antagonist or modulator at various receptor sites, including cannabinoid receptors and possibly opioid receptors.

- Enzyme Inhibition : It may inhibit key enzymes involved in pain and inflammation pathways, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of Compound 172734-70-2:

-

In Vitro Cytotoxicity Studies :

Cell Line IC50 (μM) Cancer Cell A 75 Cancer Cell B 150 Normal Cell >1000 - Pain Models :

- Inflammation Models :

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound 172734-70-2 is essential for evaluating its therapeutic potential:

- Absorption : Preliminary studies indicate good oral bioavailability.

- Distribution : The compound shows favorable distribution characteristics, likely due to its lipophilicity.

- Metabolism : Initial metabolic profiling suggests that it undergoes phase I and phase II metabolism.

- Excretion : Predominantly excreted via renal pathways.

Q & A

Q. What synthetic methodologies are recommended for producing (S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of structurally related benzoylpiperidine derivatives (e.g., ) involves multi-step reactions with solvent systems like dichloromethane or ethanol, catalysts (e.g., triethylamine), and temperature control (e.g., reflux at 80°C). Yield optimization can be achieved by:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions.

- Catalyst tuning : Adjusting equivalents of bases (e.g., K₂CO₃) to improve coupling efficiency.

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity fractions.

- Yield monitoring : Track intermediates via TLC and HPLC (e.g., retention time ~11–12 min at 254 nm) .

Q. Which analytical techniques are essential for confirming structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : Compare experimental ¹H-NMR and ¹³C-NMR spectra with calculated chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm; piperidine protons at δ 3.0–4.0 ppm). Discrepancies may indicate stereochemical impurities .

- HPLC analysis : Use a C18 column with UV detection (254 nm) to assess purity (>95% peak area) and retention time consistency .

- Elemental analysis : Validate %C, %H, and %N within 0.3% deviation from theoretical values (e.g., C: 72.04% observed vs. 72.09% calculated) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles (P260 code).

- Storage : Keep in airtight containers at 2–8°C, away from moisture and ignition sources .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data during characterization?

- Methodological Answer :

- Hypothesis testing : If %C or %H deviates (e.g., C: 72.95% observed vs. 72.85% calculated), consider residual solvents (e.g., ethanol) or hygroscopicity. Dry samples under vacuum (40°C, 24 hr) and re-analyze .

- Alternative techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 340.3713) .

- Statistical validation : Perform triplicate measurements and apply t-tests to assess significance of deviations .

Q. What experimental design strategies are critical for studying the compound's metabolic stability in vitro?

- Methodological Answer :

- Cell-based assays : Use hepatocyte suspensions (e.g., human HepG2 cells) with incubation at 37°C under 5% CO₂. Monitor parent compound depletion via LC-MS/MS .

- Control groups : Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated cells).

- Sampling intervals : Collect aliquots at 0, 15, 30, 60, and 120 min to calculate half-life (t₁/₂) .

Q. How can computational modeling be integrated with experimental data to predict environmental persistence and ecotoxicity?

- Methodological Answer :

- QSAR models : Use software like EPI Suite to estimate biodegradation (e.g., BIOWIN score) and bioaccumulation factors (log Kow) .

- Molecular docking : Simulate binding affinity to aquatic organisms’ enzymes (e.g., acetylcholinesterase in fish) to predict toxicity .

- Validation : Compare predictions with experimental ecotoxicity data (e.g., LC50 in Daphnia magna) using regression analysis .

Q. What strategies address conflicting NMR data in stereochemical confirmation of the (S)-enantiomer?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with a racemic standard .

- Optical rotation : Measure [α]₂₀ᴅ and compare with literature values for enantiopure references.

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction if chiral centers are ambiguous .

Data Contradiction Analysis

Q. How should researchers interpret variability in biological activity data across different assay platforms?

- Methodological Answer :

- Assay standardization : Replicate experiments under identical conditions (e.g., pH, temperature, cell passage number) .

- Dose-response curves : Calculate EC50 values using nonlinear regression (e.g., GraphPad Prism) to quantify potency differences .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply random-effects models to assess heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.